Cas no 2287283-90-1 (4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
![4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid structure](https://ja.kuujia.com/scimg/cas/2287283-90-1x500.png)
4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
- 2287283-90-1
- EN300-6747319
- 4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
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- インチ: 1S/C16H16F3N3O4/c17-16(18,19)13-12(8-21-22-13)11(14(23)24)6-7-20-15(25)26-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,20,25)(H,21,22)(H,23,24)
- InChIKey: BJSHRSXVOWFKET-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=NN1)C(C(=O)O)CCNC(=O)OCC1C=CC=CC=1)(F)F
計算された属性
- せいみつぶんしりょう: 371.10929049g/mol
- どういたいしつりょう: 371.10929049g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 104Ų
4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747319-0.05g |
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
2287283-90-1 | 95.0% | 0.05g |
$876.0 | 2025-03-13 | |
Enamine | EN300-6747319-10.0g |
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
2287283-90-1 | 95.0% | 10.0g |
$4483.0 | 2025-03-13 | |
Enamine | EN300-6747319-1.0g |
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
2287283-90-1 | 95.0% | 1.0g |
$1043.0 | 2025-03-13 | |
Enamine | EN300-6747319-0.25g |
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
2287283-90-1 | 95.0% | 0.25g |
$959.0 | 2025-03-13 | |
Enamine | EN300-6747319-2.5g |
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
2287283-90-1 | 95.0% | 2.5g |
$2043.0 | 2025-03-13 | |
Enamine | EN300-6747319-0.1g |
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
2287283-90-1 | 95.0% | 0.1g |
$917.0 | 2025-03-13 | |
Enamine | EN300-6747319-0.5g |
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
2287283-90-1 | 95.0% | 0.5g |
$1001.0 | 2025-03-13 | |
Enamine | EN300-6747319-5.0g |
4-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
2287283-90-1 | 95.0% | 5.0g |
$3023.0 | 2025-03-13 |
4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acidに関する追加情報
Comprehensive Overview of 4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid (CAS No. 2287283-90-1)
The compound 4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid (CAS No. 2287283-90-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethylpyrazole core and a phenylmethoxycarbonylamino group, makes it a valuable intermediate for drug discovery and development. Researchers are particularly interested in its potential applications as a bioactive scaffold due to its ability to modulate enzyme activity and receptor interactions.
In recent years, the demand for trifluoromethyl-containing compounds has surged, driven by their enhanced metabolic stability and lipophilicity. This compound’s CAS No. 2287283-90-1 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and crop protection. Its synthesis often involves multi-step reactions, including peptide coupling and heterocyclic ring formation, which are critical topics in organic synthesis tutorials and patent literature.
The 1H-pyrazol-4-yl moiety in this compound is a hotspot for structural optimization, as it contributes to binding affinity in target proteins. This aligns with current trends in fragment-based drug design, where small molecular fragments are used to build potent inhibitors. Additionally, the phenylmethoxycarbonyl (Cbz) protecting group is a classic choice in peptide synthesis, making this compound a subject of interest for researchers exploring protecting group strategies.
From an SEO perspective, keywords like "trifluoromethylpyrazole derivatives", "Cbz-protected amino acids", and "CAS 2287283-90-1 applications" are highly searched in scientific forums. This compound’s versatility also ties into broader discussions about green chemistry, as researchers seek sustainable methods for its synthesis. Its potential role in cancer therapeutics and anti-inflammatory agents further elevates its profile in biomedical literature.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing 4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid. These methods are frequently discussed in online platforms like ResearchGate and PubMed, where users inquire about compound purity validation and structural elucidation. The compound’s logP and solubility data are also critical for formulation scientists, making it a recurring topic in ADME studies.
In summary, CAS No. 2287283-90-1 represents a convergence of synthetic chemistry and applied life sciences. Its structural features and functional groups align with contemporary research priorities, including targeted drug delivery and agrochemical innovation. As the scientific community continues to explore its potential, this compound remains a focal point for interdisciplinary collaboration and innovation.
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